molecular formula C8H14O B1404919 Spiro[3.3]heptan-2-ylmethanol CAS No. 4483-67-4

Spiro[3.3]heptan-2-ylmethanol

Cat. No.: B1404919
CAS No.: 4483-67-4
M. Wt: 126.2 g/mol
InChI Key: GYVSAPVZLUZCBL-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ylmethanol is an organic compound with the molecular formula C10H16O. It is a bicyclic tertiary alcohol characterized by a spiro center, where two carbon atoms are connected to a single carbon atom with two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptan-2-ylmethanol can be achieved through several methods. One common approach involves the photochemical protocol, which demonstrates a broad scope on the preparation of spirocyclic skeletons . This method includes diversified multi-spiral compounds containing dispiro frameworks that might be useful in the synthesis of drug-like molecules or other functional materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized using standard organic synthesis techniques involving the formation of spirocyclic frameworks and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[3.3]heptan-2-one, while reduction can produce spiro[3.3]heptan-2-ylmethane .

Scientific Research Applications

Spiro[3.3]heptan-2-ylmethanol has several scientific research applications across different fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including as modulators of cystic fibrosis transmembrane conductance regulator.

    Industry: It is utilized in the development of functional materials and drug-like molecules.

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-ylmethanol involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the para-substituted benzene ring in drugs, thereby influencing various biological processes . The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Spiro[3.3]heptan-2-ylmethanol can be compared with other spirocyclic compounds, such as spiro[2.3]heptane and spiro[4.4]nonane. These compounds share the spirocyclic core but differ in the size and substitution patterns of the rings .

Uniqueness

What sets this compound apart is its specific spiro[3.3] framework, which provides unique steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSAPVZLUZCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4483-67-4
Record name spiro[3.3]heptan-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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